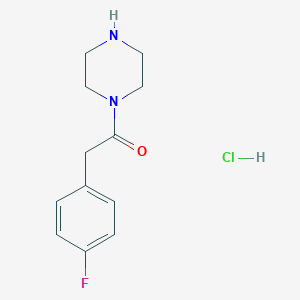![molecular formula C5H9NO B13521232 2-Azabicyclo[2.1.1]hexan-4-ol](/img/structure/B13521232.png)
2-Azabicyclo[2.1.1]hexan-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Azabicyclo[211]hexan-4-ol is a bicyclic compound with a unique structure that includes a nitrogen atom within the ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azabicyclo[2.1.1]hexan-4-ol typically involves the intramolecular displacement of a primary alkyl chloride with a tert-butylsulfinamide to form the bicyclic ring system . Another approach utilizes photochemistry, specifically [2 + 2] cycloaddition, to create new building blocks that can be further derivatized .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the batchwise, multigram preparation method mentioned above can be scaled up for industrial purposes .
Analyse Des Réactions Chimiques
Types of Reactions
2-Azabicyclo[2.1.1]hexan-4-ol undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield alcohols or ketones, while substitution reactions can introduce various functional groups .
Applications De Recherche Scientifique
2-Azabicyclo[2.1.1]hexan-4-ol has several scientific research applications:
Chemistry: It serves as a versatile building block in organic synthesis.
Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the synthesis of complex molecules for various industrial applications.
Mécanisme D'action
The mechanism of action of 2-Azabicyclo[2.1.1]hexan-4-ol involves its interaction with molecular targets through its unique bicyclic structure. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The specific pathways involved depend on the context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[2.1.1]hexane: Similar in structure but lacks the nitrogen atom.
Bicyclo[1.1.1]pentane: Another bicyclic compound with different ring sizes and properties.
Cubane: A highly strained bicyclic compound with unique chemical properties.
Uniqueness
2-Azabicyclo[2.1.1]hexan-4-ol is unique due to the presence of the nitrogen atom within its bicyclic ring system, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C5H9NO |
|---|---|
Poids moléculaire |
99.13 g/mol |
Nom IUPAC |
2-azabicyclo[2.1.1]hexan-4-ol |
InChI |
InChI=1S/C5H9NO/c7-5-1-4(2-5)6-3-5/h4,6-7H,1-3H2 |
Clé InChI |
JPBJBTWGJUNQGX-UHFFFAOYSA-N |
SMILES canonique |
C1C2CC1(CN2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![{3-Benzyl-9,9-difluoro-3-azabicyclo[3.3.1]nonan-1-yl}methanol](/img/structure/B13521164.png)
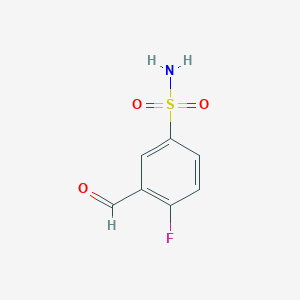

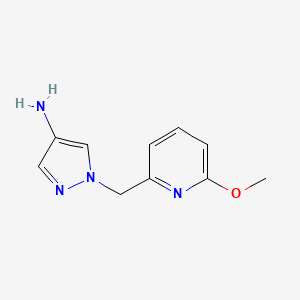

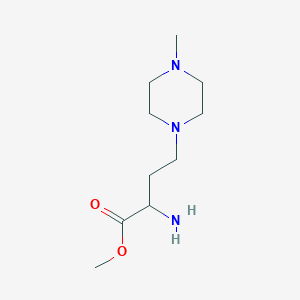
![{2-[(Pyrrolidin-3-yl)methyl]phenyl}methanamine](/img/structure/B13521220.png)
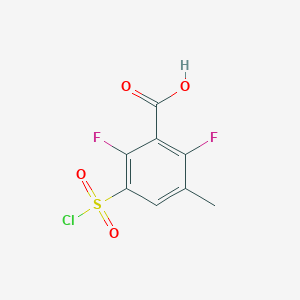
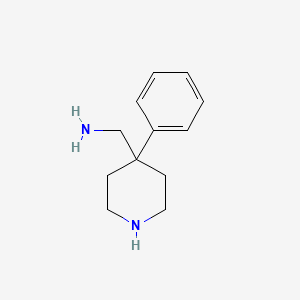
![Lithium(1+)2-[6-(trifluoromethyl)pyrazin-2-yl]acetate](/img/structure/B13521229.png)
![1-[(Trimethylsilyl)methyl]piperazinedihydrochloride](/img/structure/B13521230.png)
